1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(morpholin-4-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Overview
Description
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(morpholin-4-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that features multiple functional groups, including an indole, a morpholine, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(morpholin-4-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indole Derivative: Starting from a suitable indole precursor, the indole ring can be functionalized to introduce the 2,3-dihydro-1H-indol-1-yl group.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling Reactions: The morpholine and triazole moieties can be introduced through nucleophilic substitution or coupling reactions.
Final Assembly: The final compound can be assembled by linking the indole and triazole derivatives through a sulfanyl bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(morpholin-4-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(morpholin-4-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(morpholin-4-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: can be compared with other compounds featuring indole, morpholine, or triazole rings.
Indole Derivatives: Compounds with similar indole structures.
Morpholine Derivatives: Compounds containing the morpholine ring.
Triazole Derivatives: Compounds with triazole rings.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which can confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(morpholin-4-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-2-8-25-18(14-23-10-12-27-13-11-23)21-22-20(25)28-15-19(26)24-9-7-16-5-3-4-6-17(16)24/h2-6H,1,7-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIOHFMZAWFKAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)CN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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